“2-(4-Fluorophenyl)azepane” is a chemical compound with the molecular formula C12H16FN . It is used for research and development purposes .
The synthesis of azepane-based compounds, such as “2-(4-Fluorophenyl)azepane”, is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity .
The molecular structure of “2-(4-Fluorophenyl)azepane” consists of a seven-membered azepane ring attached to a 4-fluorophenyl group . The InChI code for this compound is InChI=1S/C12H16FN/c13-11-7-5-10 (6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2
.
The molecular weight of “2-(4-Fluorophenyl)azepane” is 193.26 g/mol . It has a topological polar surface area of 12 Ų . The compound has one rotatable bond . Its exact mass and monoisotopic mass are 193.126677677 g/mol .
The chemical structure of 2-(4-Fluorophenyl)azepane can be derived from various synthetic routes involving the azepane ring, which is often utilized in the design of pharmaceuticals. Its classification falls under the category of azepanes, specifically as a substituted azepane due to the presence of a fluorinated aromatic substituent.
The synthesis of 2-(4-Fluorophenyl)azepane typically involves several steps that can vary based on the desired purity and yield. Common synthetic methods include:
The molecular formula for 2-(4-Fluorophenyl)azepane is . Key features include:
2-(4-Fluorophenyl)azepane can participate in various chemical reactions:
The mechanism of action for 2-(4-Fluorophenyl)azepane is primarily related to its interactions with biological targets:
Studies on receptor-ligand interactions often utilize computational modeling alongside experimental binding assays to elucidate these mechanisms.
Physical properties such as boiling point, density, and refractive index are critical for practical applications and should be characterized during synthesis.
2-(4-Fluorophenyl)azepane has several potential applications across various fields:
2-(4-Fluorophenyl)azepane belongs to the azepane family, defined as saturated seven-membered heterocycles containing one nitrogen atom. Its systematic IUPAC name is 2-(4-fluorophenyl)hexahydro-1H-azepine, unambiguously defining the attachment point (azepane C2) and substituent orientation (para-fluorinated phenyl). The core azepane adopts a puckered conformation to minimize ring strain, with the nitrogen typically existing in an sp³-hybridized state, enabling salt formation or hydrogen bonding [9]. The fluorophenyl group introduces planar aromatic geometry, creating distinct electronic and steric properties at the linkage site.
Table 1: Nomenclature Systems for 2-(4-Fluorophenyl)azepane
Naming System | Designation | Key Features |
---|---|---|
IUPAC Systematic | 2-(4-Fluorophenyl)hexahydro-1H-azepine | Specifies saturation, substitution position |
Hantzsch-Widman | Not applicable | Primarily for heterocycles with ≤10 members |
Common Name | 2-(p-Fluorophenyl)azepane | Emphasizes aromatic substitution pattern |
CAS Registry | 960243-81-6* | Unique chemical identifier |
Note: *CAS number corresponds to a closely related fluorinated azepane derivative [5].
Stereochemically, the C2 carbon constitutes a chiral center when asymmetrically substituted. Though specific stereochemical data for 2-(4-fluorophenyl)azepane requires further confirmation, analogous molecules exhibit distinct biological activities for individual enantiomers. This chirality arises from the tetrahedral geometry at C2, where the fluorophenyl group creates non-superimposable mirror images. Conformational analysis via computational methods (e.g., density functional theory) reveals preferred equatorial positioning of the bulky aryl group to minimize 1,3-diaxial interactions within the azepane chair-like conformation [5] [9].
Azepane derivatives emerged prominently in medicinal chemistry during the mid-20th century. Early non-fluorinated compounds like cetiedil (a vasodilator, 1960s) and setastine (an antihistamine, 1980s) established the azepane scaffold's bioavailability and compatibility with biological targets. These molecules primarily exploited the ring's basicity for ionic interactions and its flexibility for conformational adaptation within binding sites. Cetiedil demonstrated the azepane's capacity to modulate ion channels, while setastine highlighted its utility in G-protein-coupled receptor (GPCR) modulation [9].
The advent of fluorinated pharmaceuticals catalyzed the incorporation of fluorine into azepane-based drug candidates. Post-2000, advances in synthetic fluorination techniques (e.g., Balz-Schiemann reaction, transition metal-catalyzed cross-coupling) enabled precise installation of fluorophenyl groups. This era witnessed targeted modifications:
Table 2: Evolution of Key Azepane-Containing Pharmaceuticals
Era | Representative Drug | Therapeutic Area | Fluorination Status | Key Contribution |
---|---|---|---|---|
1960-1990 | Cetiedil | Vasodilator | Non-fluorinated | Validated azepane bioavailability |
1980-2000 | Setastine | Antihistamine | Non-fluorinated | Demonstrated GPCR modulation potential |
2000-Present | Rucaparib derivatives | Anticancer (PARP inhibitor) | Fluorinated | Enhanced target binding via fluorophenyl |
2010-Present | GABA_A modulators | Neurological disorders | Fluorinated | Achieved receptor subtype selectivity |
The 4-fluorophenyl group confers multifaceted advantages critical to modern drug design:
Electronic Modulation: Fluorine's strong electron-withdrawing effect (-I effect) reduces the phenyl ring's electron density. This polarizes the C(aryl)-C(azepane) bond, enhancing dipolar interactions with target proteins. In α-glucosidase inhibitors, fluorophenyl-triazoles exhibited up to 50-fold greater potency than non-fluorinated analogs, attributed to strengthened hydrogen bonding with catalytic residues like Asn241 [1]. Quantum mechanical calculations demonstrate a 0.3-0.5 eV reduction in the Highest Occupied Molecular Orbital (HOMO) energy upon fluorination, increasing oxidative stability and influencing charge-transfer interactions within enzyme pockets [7].
Steric Mimicry with Enhanced Binding: The van der Waals radius of fluorine (1.47 Å) closely resembles hydrogen (1.20 Å) and oxygen (1.52 Å), enabling isosteric replacement without significant steric perturbation. This permits optimal insertion into hydrophobic pockets while maintaining favorable dispersion forces. In GABA_A receptor modulators, fluorophenyl-benzimidazoles achieved nanomolar binding affinity (Ki ≈ 5.1–5.5 μM) by occupying the same aromatic subpocket as non-fluorinated ligands, engaging residues Phe100, Tyr160, and Tyr210 via edge-to-face π-stacking. Crucially, fluorination prevented metabolic epoxidation—a hepatotoxicity risk associated with non-fluorinated analogs like alpidem [4].
Metabolic and Pharmacokinetic Optimization: Fluorine retards oxidative metabolism by cytochrome P450 enzymes. Blocking the para-position prevents hydroxylation—a primary deactivation pathway for phenyl-containing drugs. Comparative studies on quinazoline derivatives showed 4-fluorinated analogs exhibited a 3-fold increase in metabolic half-life (t₁/₂) relative to non-fluorinated counterparts in liver microsomes. This directly translates to improved oral bioavailability and sustained plasma concentrations [4] [7] [8]. Additionally, fluorine may enhance membrane permeability through subtle lipophilicity adjustments (Δlog P ≈ +0.1–0.5), facilitating blood-brain barrier penetration for neurotherapeutics [4].
Case Study – GABA_A Receptor Modulation: Docking simulations of 2-(4-fluorophenyl)azepane analogs within the α1/γ2 subunit interface reveal critical interactions:
This precise interaction profile underpins the scaffold's promise for developing neurologically active agents with optimized selectivity and metabolic stability.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1